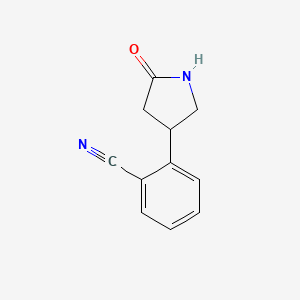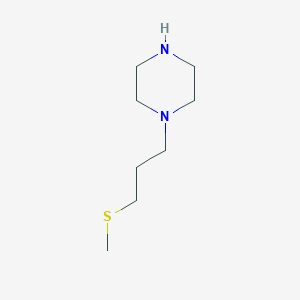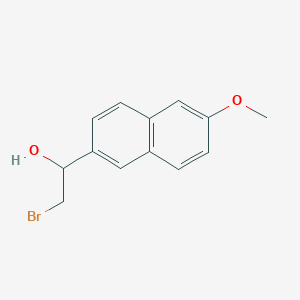
4-(3-Bromopropyl)-1-phenyl-1h-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Bromopropyl)-1-phenyl-1h-pyrazole: is an organic compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds containing three nitrogen and two carbon atoms. This compound is characterized by the presence of a bromopropyl group attached to the pyrazole ring, along with a phenyl group. It is commonly used in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromopropyl)-1-phenyl-1h-pyrazole typically involves the reaction of 1-phenyl-1h-pyrazole with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The purification process may include recrystallization or chromatography techniques to obtain the desired product with high purity.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromopropyl group in 4-(3-Bromopropyl)-1-phenyl-1h-pyrazole can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding substituted products.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to convert the bromopropyl group to a propyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) under reflux conditions.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Major Products:
Substitution Reactions: Formation of substituted pyrazoles with various functional groups.
Oxidation Reactions: Formation of carboxylic acids or ketones.
Reduction Reactions: Formation of propyl-substituted pyrazoles.
科学研究应用
Chemistry: 4-(3-Bromopropyl)-1-phenyl-1h-pyrazole is used as a building block in organic synthesis for the preparation of various heterocyclic compounds and pharmaceuticals. It serves as a precursor for the synthesis of pyrazole derivatives with potential biological activities.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules. It is also employed in the development of bioactive molecules for therapeutic applications.
Medicine: this compound and its derivatives have shown potential as anticancer, antimicrobial, and anti-inflammatory agents. Research is ongoing to explore their efficacy and mechanism of action in various disease models.
Industry: The compound is used in the production of specialty chemicals and materials. It is also utilized in the development of agrochemicals and dyes.
相似化合物的比较
Similar Compounds:
4-(3-Chloropropyl)-1-phenyl-1h-pyrazole: Similar structure with a chloropropyl group instead of a bromopropyl group. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.
4-(3-Iodopropyl)-1-phenyl-1h-pyrazole: Contains an iodopropyl group, which can undergo different substitution reactions compared to the bromopropyl group.
4-(3-Methylpropyl)-1-phenyl-1h-pyrazole: Contains a methylpropyl group, which lacks the halogen atom and may have different chemical properties and reactivity.
Uniqueness: 4-(3-Bromopropyl)-1-phenyl-1h-pyrazole is unique due to the presence of the bromopropyl group, which imparts specific reactivity and allows for a wide range of chemical transformations. The combination of the pyrazole ring and the phenyl group also contributes to its distinct chemical and biological properties.
属性
分子式 |
C12H13BrN2 |
|---|---|
分子量 |
265.15 g/mol |
IUPAC 名称 |
4-(3-bromopropyl)-1-phenylpyrazole |
InChI |
InChI=1S/C12H13BrN2/c13-8-4-5-11-9-14-15(10-11)12-6-2-1-3-7-12/h1-3,6-7,9-10H,4-5,8H2 |
InChI 键 |
OVRZFQLMUMHYDG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)CCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




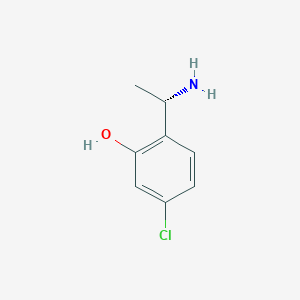
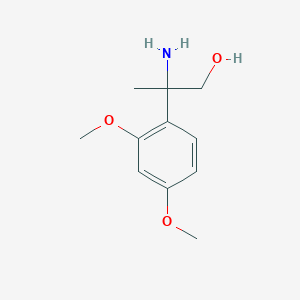

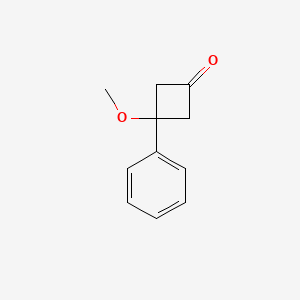
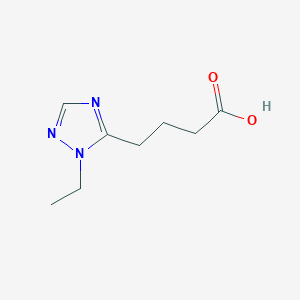

![tert-butylN-[(4-formyloxan-2-yl)methyl]carbamate](/img/structure/B13607553.png)
